Piperazine,1-(ethoxyacetyl)-4-ethyl-

Description

Significance of the Piperazine (B1678402) Scaffold in Advanced Chemical Systems and Ligand Design

The piperazine ring is a privileged scaffold in drug discovery, appearing in a wide array of approved drugs. nih.govtandfonline.com Its prevalence is attributed to a combination of desirable physicochemical properties. The two nitrogen atoms within the six-membered ring can act as hydrogen bond acceptors and donors, which is crucial for molecular recognition and binding to biological targets. mdpi.comnih.gov This structural feature often enhances the aqueous solubility and bioavailability of drug candidates. tandfonline.comresearchgate.net

Furthermore, the piperazine scaffold offers a versatile platform for chemical modification. nbinno.com The nitrogen atoms provide reactive sites for the introduction of various substituents, allowing for the fine-tuning of a molecule's electronic, steric, and lipophilic properties. tandfonline.com This adaptability makes piperazine a valuable building block in the design of ligands for a diverse range of biological targets, including receptors and enzymes. rsc.org The conformational flexibility of the piperazine ring, which can adopt chair and boat conformations, also plays a role in its ability to interact effectively with binding sites. tandfonline.com

The piperazine nucleus is a key component in numerous classes of therapeutic agents, including antipsychotics, antidepressants, antihistamines, and anticancer agents. nbinno.comrsc.org Its ability to impart favorable pharmacokinetic properties makes it a frequently incorporated moiety in the development of new chemical entities. nih.govresearchgate.net

Rationale for Investigating Substituted Piperazine Derivatives in Academic Contexts

The investigation of substituted piperazine derivatives in academic research is driven by several key factors. A primary motivation is the exploration of structure-activity relationships (SAR). nih.goveurekaselect.com By systematically modifying the substituents on the piperazine ring, researchers can elucidate how different functional groups influence a compound's biological activity. nih.gov This knowledge is fundamental to the rational design of more potent and selective therapeutic agents. researchgate.net

Academic research also focuses on the development of novel synthetic methodologies for creating diverse libraries of piperazine derivatives. mdpi.comresearchgate.net Efficient and versatile synthetic routes are essential for accessing a wide range of chemical structures for biological screening. mdpi.com These studies contribute to the broader field of organic chemistry by expanding the toolkit of reactions available for constructing complex molecules.

Furthermore, the synthesis and characterization of new piperazine derivatives provide valuable data for computational modeling and drug design. creative-biolabs.com Experimental findings can be used to validate and refine computational models that predict the properties and activities of virtual compounds, thereby accelerating the drug discovery process. creative-biolabs.com The exploration of novel derivatives can also lead to the identification of compounds with unique pharmacological profiles or mechanisms of action. ingentaconnect.com

Structural Context of Piperazine, 1-(ethoxyacetyl)-4-ethyl- as a Substituted Piperazine Derivative

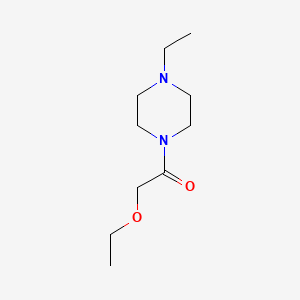

Piperazine, 1-(ethoxyacetyl)-4-ethyl- is a disubstituted piperazine derivative. The core of the molecule is the piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. wikipedia.org In this specific compound, the nitrogen at the 1-position is substituted with an ethoxyacetyl group, and the nitrogen at the 4-position is substituted with an ethyl group.

Table 1: Chemical Data for Piperazine, 1-(ethoxyacetyl)-4-ethyl-

| Property | Value |

| CAS Number | 600140-82-7 |

| Molecular Formula | C₁₀H₂₀N₂O₂ |

| Molecular Weight | 200.28 g/mol |

Data sourced from SINFOO. sinfoochem.com

Overview of Research Approaches for Novel Heterocyclic Compounds

The discovery and development of novel heterocyclic compounds like Piperazine, 1-(ethoxyacetyl)-4-ethyl- typically follow a structured research pipeline. frontiersin.orgfda.gov This process begins with the design and synthesis of the target molecule. mdpi.comderpharmachemica.com Synthesis is often a multi-step process, and its efficiency is a key consideration. mdpi.com

Once synthesized, the compound's structure must be rigorously confirmed. nih.gov This is achieved through a variety of analytical techniques, including:

Mass Spectrometry (MS): To determine the molecular weight and elemental composition. derpharmachemica.com

Infrared (IR) Spectroscopy: To identify the presence of specific functional groups. mdpi.com

Following structural confirmation, the physicochemical properties of the compound, such as solubility and stability, are evaluated. patheon.com The next stage often involves computational studies, such as molecular docking, to predict potential biological targets and binding interactions. creative-biolabs.com

Finally, the compound undergoes biological evaluation through a series of in vitro and in vivo assays to determine its pharmacological activity and potential therapeutic applications. patheon.comnih.gov This comprehensive approach, from synthesis to biological testing, is essential for advancing our understanding of novel heterocyclic compounds and their potential utility.

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-1-(4-ethylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-3-11-5-7-12(8-6-11)10(13)9-14-4-2/h3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTOWUJAJQNOXPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)COCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Piperazine, 1 Ethoxyacetyl 4 Ethyl

Strategic Considerations in the Chemical Synthesis of Piperazine (B1678402) Derivativesorganic-chemistry.org

The piperazine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile binding properties. organic-chemistry.org When devising a synthesis for a non-symmetrically substituted piperazine like 1-(ethoxyacetyl)-4-ethylpiperazine, the primary strategic challenge lies in achieving regioselectivity. The two secondary amine groups in the parent piperazine molecule have similar reactivity, making selective mono-functionalization difficult.

Key synthetic strategies often involve a multi-step process to control the introduction of different substituents at the N1 and N4 positions. A common approach, which is applicable here, is a sequential functionalization. This involves first introducing one substituent (the ethyl group) and then, after isolation of the mono-substituted intermediate, introducing the second substituent (the ethoxyacetyl group). This stepwise method prevents the formation of undesired byproducts such as the N,N'-diethylpiperazine or N,N'-bis(ethoxyacetyl)piperazine. The choice of protecting groups can also be a critical consideration in more complex syntheses, though it may not be strictly necessary for this target compound if reaction conditions are well-controlled.

Synthesis of the 4-Ethylpiperazine Precursorgoogle.com

The initial step in the synthesis is the preparation of the 4-ethylpiperazine intermediate. This is typically achieved through the N-alkylation of piperazine. Several methods exist for this transformation, with the most common being nucleophilic substitution using an ethylating agent. mdpi.comguidechem.com

One prevalent method involves the reaction of piperazine with bromoethane (B45996). guidechem.com In this reaction, one of the nitrogen atoms of the piperazine ring acts as a nucleophile, attacking the electrophilic carbon of bromoethane and displacing the bromide ion. To favor mono-alkylation and minimize the formation of the dialkylated byproduct (1,4-diethylpiperazine), an excess of piperazine is often used. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed, driving the reaction to completion.

Another approach is reductive amination, where piperazine is reacted with acetaldehyde (B116499) in the presence of a reducing agent like sodium cyanoborohydride. mdpi.com While effective, the use of halogenated alkanes is often more direct for simple alkyl groups.

Table 1: Comparison of Synthetic Methods for 4-Ethylpiperazine

| Method | Ethylating Agent | Typical Solvent | Key Considerations |

|---|---|---|---|

| Nucleophilic Substitution | Bromoethane or Iodoethane | Ethanol, Acetonitrile | Requires excess piperazine to promote mono-alkylation; a base is needed to scavenge acid byproduct. guidechem.com |

| Reductive Amination | Acetaldehyde | Methanol | Requires a specific reducing agent (e.g., NaBH₃CN); reaction proceeds via an iminium intermediate. mdpi.com |

The choice of method depends on factors such as cost, availability of reagents, and scalability. For laboratory-scale synthesis, the reaction with bromoethane is straightforward and effective.

Introduction of the Ethoxyacetyl Moiety to the Piperazine Core

With the 4-ethylpiperazine precursor in hand, the next crucial step is the introduction of the ethoxyacetyl group at the remaining secondary amine position. This is accomplished through an acylation reaction.

Acylation Reactions and Esterification Techniques

Acylation is a process of adding an acyl group (R-C=O) to a compound. In this context, it involves forming an amide bond between the nitrogen of 4-ethylpiperazine and the carbonyl carbon of an ethoxyacetyl source. The most common and reactive acylating agent for this purpose is ethoxyacetyl chloride. The reaction is a nucleophilic acyl substitution, where the lone pair of electrons on the nitrogen atom of 4-ethylpiperazine attacks the highly electrophilic carbonyl carbon of ethoxyacetyl chloride. This is followed by the elimination of a chloride ion, forming the stable amide product.

While the term esterification refers to the formation of an ester, the principles of nucleophilic acyl substitution are shared. Esterification techniques, such as the Fischer-Speier esterification (acid-catalyzed reaction of a carboxylic acid and an alcohol), are fundamental in organic synthesis but are distinct from the amidation reaction used here. However, the synthesis of the ethoxyacetyl chloride reagent itself may involve reactions derived from ethoxyacetic acid.

Table 2: Common Reagents for Ethoxyacetylation

| Reagent | Chemical Formula | Reactivity | Byproduct |

|---|---|---|---|

| Ethoxyacetyl chloride | C₄H₇ClO₂ | High | HCl nih.gov |

| Ethoxyacetic anhydride | (CH₃CH₂OCH₂CO)₂O | Moderate | Ethoxyacetic acid |

| Ethoxyacetic acid | CH₃CH₂OCH₂COOH | Low | Water (requires coupling agent like DCC) |

Ethoxyacetyl chloride is generally preferred for its high reactivity, which allows the reaction to proceed efficiently under mild conditions.

Optimization of Reaction Conditions for Selective Functionalization

To ensure a high yield of the desired product, Piperazine, 1-(ethoxyacetyl)-4-ethyl-, the reaction conditions must be carefully optimized. Key parameters include:

Solvent : Aprotic solvents such as dichloromethane (B109758) (DCM), toluene, or tetrahydrofuran (B95107) (THF) are ideal as they dissolve the reactants without participating in the reaction.

Temperature : The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction between the amine and the highly reactive acyl chloride. The reaction may then be allowed to warm to room temperature to ensure completion.

Base : The acylation reaction produces hydrochloric acid (HCl) as a byproduct. This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a non-nucleophilic organic base, such as triethylamine (B128534) (TEA) or pyridine, is added to the reaction mixture to act as an acid scavenger. An equivalent of the base is required for each equivalent of HCl produced.

Stoichiometry : Using a slight excess (e.g., 1.05 to 1.1 equivalents) of ethoxyacetyl chloride can help drive the reaction to completion, ensuring all the 4-ethylpiperazine is consumed.

By controlling these factors, selective acylation at the desired nitrogen can be achieved with high efficiency, preventing side reactions.

Purification and Isolation Protocols for the Target Compound

After the reaction is complete, a series of workup and purification steps are necessary to isolate the pure target compound. A typical protocol involves:

Aqueous Workup : The reaction mixture is first washed with water or a dilute aqueous acid solution to remove the hydrochloride salt of the added base (e.g., triethylammonium (B8662869) chloride). This is followed by a wash with a dilute aqueous base solution (e.g., sodium bicarbonate) to remove any unreacted acidic species.

Extraction : The desired product is extracted from the aqueous layer into an immiscible organic solvent, such as dichloromethane or ethyl acetate (B1210297). The organic layers are then combined.

Drying and Concentration : The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate) to remove residual water. The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude product.

Final Purification : Depending on the purity of the crude product, a final purification step may be required. Common methods for a compound like this include:

Distillation : If the product is a liquid with a suitable boiling point, vacuum distillation can be an effective method for purification on a larger scale.

Column Chromatography : For smaller scales or to remove closely related impurities, silica (B1680970) gel column chromatography is the method of choice. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is used to elute the product from the column. nih.gov

The purity of the final product is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Exploration of Convergent and Divergent Synthetic Pathways

While the linear, sequential synthesis described above is the most direct route to Piperazine, 1-(ethoxyacetyl)-4-ethyl-, it is useful to consider alternative strategies, especially in the context of creating a library of related compounds for research purposes.

Divergent Synthesis : This approach is ideal for creating multiple derivatives from a common intermediate. In this case, the 4-ethylpiperazine precursor serves as the point of divergence. By reacting this intermediate with a wide array of different acyl chlorides or other electrophiles, a large library of 1-acyl-4-ethylpiperazine analogues can be rapidly synthesized. This strategy is highly efficient for structure-activity relationship (SAR) studies in drug discovery. nih.gov

Green Chemistry Principles in the Synthesis of Substituted Piperazines

The synthesis of substituted piperazines, a critical scaffold in medicinal chemistry, is increasingly being guided by the principles of green chemistry to enhance sustainability and reduce environmental impact. researchgate.net Researchers are actively exploring various strategies to create more eco-friendly synthetic routes.

One prominent green approach is the utilization of microwave-assisted synthesis . scipublications.comnih.gov This technique often leads to significantly reduced reaction times, increased product yields, and milder reaction conditions compared to conventional heating methods. nih.govmdpi.com For instance, the synthesis of certain piperazine derivatives that would typically require several hours of reflux can be completed in minutes under microwave irradiation. nih.govrsc.org

The use of photoredox catalysis represents another sustainable method for chemical synthesis. mdpi.com This approach can facilitate C-H functionalization of piperazines, offering a more atom-economical route to complex derivatives. nih.govbohrium.comresearchgate.net Organic photocatalysts are particularly attractive as they can be derived from renewable sources and avoid the toxicity and cost associated with some transition-metal catalysts. mdpi.com

The development of catalytic methods is a cornerstone of green chemistry in piperazine synthesis. scispace.com Bifunctional metal/base catalysts, for example, can enable the selective mono-N-alkylation of amines with alcohols, which are greener alkylating agents than alkyl halides. scispace.com Furthermore, advancements in catalyst design are leading to more efficient and selective transformations.

Other green chemistry strategies being employed include the use of greener solvents , moving away from hazardous organic solvents towards more benign alternatives, and the development of catalyst-free and one-pot multicomponent reactions , which reduce the number of synthetic steps and minimize waste generation. researchgate.net

The following table summarizes some of the green chemistry approaches applied to the synthesis of substituted piperazines:

| Green Chemistry Principle | Application in Piperazine Synthesis | Advantages |

| Microwave Irradiation | Synthesis of various piperazine derivatives. scipublications.comnih.govnih.gov | Reduced reaction times, increased yields, milder conditions. mdpi.comrsc.org |

| Photoredox Catalysis | C-H functionalization and alkylation of piperazines. mdpi.comnih.govbohrium.com | Use of light as a renewable energy source, potential for novel transformations. researchgate.net |

| Green Catalysts | Selective N-alkylation and other transformations. scispace.com | High efficiency, selectivity, and potential for recyclability. |

| Green Solvents | Replacing hazardous solvents in synthetic protocols. researchgate.netunibo.it | Reduced environmental impact and improved safety. |

| One-Pot Reactions | Multi-component synthesis of complex piperazine structures. researchgate.net | Increased efficiency, reduced waste, and simplified procedures. |

By integrating these green chemistry principles, the synthesis of substituted piperazines can be made more sustainable, aligning with the broader goals of environmental stewardship in the chemical industry.

Advanced Spectroscopic and Structural Elucidation of Piperazine, 1 Ethoxyacetyl 4 Ethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, a complete picture of the atomic connectivity and chemical environment of Piperazine (B1678402), 1-(ethoxyacetyl)-4-ethyl- can be constructed. While specific experimental data for this exact compound is not publicly available, a detailed prediction of its spectral features can be made based on the well-established chemical shifts and coupling constants of closely related structural analogs, such as N-acetylpiperazine, N-ethylpiperazine, and compounds containing an ethoxyacetyl moiety.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of Piperazine, 1-(ethoxyacetyl)-4-ethyl- is expected to exhibit distinct signals corresponding to each set of non-equivalent protons in the molecule. The piperazine ring protons typically appear as complex multiplets due to their conformational exchange and coupling with each other. In N-acylpiperazines, the protons on the carbons adjacent to the amide nitrogen are generally deshielded and appear at a lower field compared to those adjacent to the amine nitrogen.

The ethyl group attached to one of the piperazine nitrogens would give rise to a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃), a result of coupling with the adjacent protons. The ethoxyacetyl group would also show characteristic signals: a quartet for the methylene protons of the ethoxy group (-OCH₂-), a triplet for the methyl protons of the ethoxy group (-CH₃), and a singlet for the acetyl methylene protons (-COCH₂-).

Predicted ¹H NMR Data for Piperazine, 1-(ethoxyacetyl)-4-ethyl-

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Piperazine H (adjacent to C=O) | 3.5 - 3.7 | t | ~5 |

| Piperazine H (adjacent to N-ethyl) | 2.4 - 2.6 | t | ~5 |

| -N-CH₂-CH₃ (ethyl) | 2.4 - 2.6 | q | ~7 |

| -N-CH₂-CH₃ (ethyl) | 1.0 - 1.2 | t | ~7 |

| -O-CH₂-CH₃ (ethoxy) | 4.1 - 4.3 | q | ~7 |

| -O-CH₂-CH₃ (ethoxy) | 1.2 - 1.4 | t | ~7 |

| -CO-CH₂-O- (acetyl) | 4.0 - 4.2 | s | - |

Note: The chemical shifts for the piperazine protons can be more complex and may appear as broad signals or overlapping multiplets due to conformational isomerism arising from the restricted rotation around the amide bond. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in Piperazine, 1-(ethoxyacetyl)-4-ethyl- will produce a distinct signal. The carbonyl carbon of the amide group is expected to be the most downfield signal. The carbons of the piperazine ring will appear in the aliphatic region, with those adjacent to the nitrogen atoms being deshielded. The carbons of the ethyl and ethoxyacetyl groups will have characteristic chemical shifts. For instance, in related N-ethyl-piperazinyl-amides, the signals for the -CH₂- groups of the N-ethylpiperazine ring have been observed in the range of δC 52.23–55.40 ppm. nih.gov

Predicted ¹³C NMR Data for Piperazine, 1-(ethoxyacetyl)-4-ethyl-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (amide) | 168 - 172 |

| Piperazine C (adjacent to C=O) | 40 - 45 |

| Piperazine C (adjacent to N-ethyl) | 50 - 55 |

| -N-CH₂-CH₃ (ethyl) | 50 - 55 |

| -N-CH₂-CH₃ (ethyl) | 11 - 13 |

| -O-CH₂-CH₃ (ethoxy) | 65 - 70 |

| -O-CH₂-CH₃ (ethoxy) | 14 - 16 |

| -CO-CH₂-O- (acetyl) | 68 - 72 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

To definitively assign the proton and carbon signals and confirm the connectivity of the atoms in Piperazine, 1-(ethoxyacetyl)-4-ethyl-, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For example, it would show a cross-peak between the quartet and triplet of the ethyl group, and similarly for the ethoxy group, confirming their presence and connectivity. It would also help to trace the coupling network within the piperazine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each carbon signal based on the previously assigned proton signals. For example, the piperazine carbon signals could be distinguished based on their correlation with the protons adjacent to the acyl and alkyl groups, respectively.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the validation of its elemental composition. For Piperazine, 1-(ethoxyacetyl)-4-ethyl- (C₁₀H₂₀N₂O₂), the expected monoisotopic mass would be calculated and compared to the experimentally measured value. A close match, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula.

The fragmentation pattern observed in the mass spectrum can also offer structural information. Common fragmentation pathways for piperazine derivatives involve the cleavage of the C-N bonds within the piperazine ring and the bonds connecting the substituents to the ring nitrogens. researchgate.net

Predicted HRMS Data for Piperazine, 1-(ethoxyacetyl)-4-ethyl-

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₁₀H₂₁N₂O₂⁺ | 201.1598 |

| [M+Na]⁺ | C₁₀H₂₀N₂O₂Na⁺ | 223.1417 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For Piperazine, 1-(ethoxyacetyl)-4-ethyl-, the IR spectrum would be expected to show characteristic absorption bands for the amide and ether functional groups. The most prominent feature would be the strong absorption band for the amide carbonyl (C=O) stretching vibration. The C-N stretching of the piperazine ring and the C-O-C stretching of the ether linkage would also be observable.

Predicted IR Absorption Bands for Piperazine, 1-(ethoxyacetyl)-4-ethyl-

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Amide | C=O stretch | 1630 - 1680 | Strong |

| Aliphatic C-H | C-H stretch | 2850 - 3000 | Medium-Strong |

| Ether | C-O-C stretch | 1070 - 1150 | Strong |

| Amine | C-N stretch | 1180 - 1250 | Medium |

X-ray Crystallography for Solid-State Molecular Conformation (if applicable to related structures)

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details. While a crystal structure for Piperazine, 1-(ethoxyacetyl)-4-ethyl- itself may not be available, analysis of related N,N'-disubstituted piperazines can provide significant insights into its likely conformation.

Studies on various N,N'-disubstituted piperazines have shown that the piperazine ring typically adopts a chair conformation. researchgate.net The substituents on the nitrogen atoms can be either in axial or equatorial positions, and their orientation will be influenced by steric and electronic factors. In the case of Piperazine, 1-(ethoxyacetyl)-4-ethyl-, it is probable that both the ethoxyacetyl and the ethyl groups would prefer to occupy the sterically less hindered equatorial positions to minimize steric strain. The amide group's planarity, a consequence of resonance, would also influence the local geometry around the acylated nitrogen. The crystal packing would be stabilized by intermolecular interactions such as van der Waals forces and potentially weak C-H···O hydrogen bonds.

Theoretical and Computational Studies of Piperazine, 1 Ethoxyacetyl 4 Ethyl

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of "Piperazine, 1-(ethoxyacetyl)-4-ethyl-". These calculations offer a detailed understanding of its electronic landscape and predictive power regarding its chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the ground state properties of molecules. For piperazine (B1678402) derivatives, DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), are utilized to determine optimized molecular geometry, bond lengths, and bond angles. researchgate.netwu.ac.th These calculations are crucial for understanding the molecule's stability and have been successfully applied to various similar compounds. researchgate.netresearchgate.net For instance, in studies of other piperazine-containing molecules, DFT has been used to predict vibrational frequencies which are then compared with experimental FT-IR and FT-Raman spectra to confirm the molecular structure. researchgate.netresearchgate.net

Table 1: Representative Data from DFT Calculations on Piperazine Derivatives

| Property | Description | Representative Values for Piperazine Analogs |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Bond lengths and angles are calculated to predict the 3D structure. |

| Vibrational Frequencies | Calculated frequencies corresponding to molecular vibrations. | Compared with experimental IR and Raman spectra for structural validation. researchgate.net |

| Thermodynamic Properties | Enthalpy, entropy, and heat capacity are calculated to understand thermal stability. researchgate.net | These properties are temperature-dependent and crucial for predicting behavior in different environments. |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's chemical stability and reactivity. scispace.com A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to undergo electronic transitions. nih.gov For various organic molecules, including those with heterocyclic systems similar to piperazine, the distribution of HOMO and LUMO densities indicates the likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net

Table 2: Insights from HOMO-LUMO Analysis of Related Compounds

| Orbital | Significance | Application to Reactivity Prediction |

| HOMO | The outermost orbital containing electrons; acts as an electron donor. | Regions of high HOMO density are susceptible to electrophilic attack. researchgate.net |

| LUMO | The innermost orbital without electrons; acts as an electron acceptor. | Regions of high LUMO density are prone to nucleophilic attack. researchgate.net |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A small gap indicates high reactivity and potential for biological activity. scispace.comnih.gov |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule. It helps in identifying the regions that are rich or poor in electrons, which are crucial for understanding intermolecular interactions, including hydrogen bonding and electrophilic/nucleophilic attacks. nih.gov In MEP maps, red regions typically indicate negative electrostatic potential (electron-rich), while blue regions represent positive electrostatic potential (electron-poor). This analysis has been instrumental in predicting the interaction sites of various pharmacologically active molecules. researchgate.net

Conformational Analysis and Energy Landscapes

The biological activity of a flexible molecule like "Piperazine, 1-(ethoxyacetyl)-4-ethyl-" is often dictated by its three-dimensional conformation. Conformational analysis aims to identify the stable conformers of the molecule and the energy barriers between them. Studies on similar piperazine analogs have shown that the piperazine ring can adopt different conformations, such as chair and boat forms, and the substituents on the ring can exist in either axial or equatorial positions. nih.govnih.gov These conformational preferences can be influenced by factors like intramolecular hydrogen bonding and solvent effects. nih.gov Understanding the conformational landscape is critical as it determines how the molecule can fit into a biological target's binding site. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, accounting for the movements of atoms and the influence of the surrounding environment, such as a solvent. nih.gov For piperazine-based systems, MD simulations have been used to study their behavior in aqueous solutions, revealing how water molecules are organized around the solute and how this affects the solute's conformation and dynamics. nih.gov These simulations are also employed to investigate the stability of ligand-protein complexes, providing insights into the binding process and the key interactions that stabilize the bound state. nih.govnih.gov

Molecular Docking Investigations of Potential Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a specific target protein. This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. nih.govrsc.org For various piperazine derivatives, molecular docking studies have been conducted to investigate their binding modes with different biological targets, such as receptors and enzymes. nih.govresearchgate.netmdpi.com These studies help in identifying the key amino acid residues involved in the interaction and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to the binding affinity. nih.govnih.gov

Table 3: Common Biological Targets for Piperazine Derivatives in Docking Studies

| Target Class | Specific Examples | Significance in Drug Discovery |

| Receptors | Sigma-1 Receptor (S1R), Nicotinic Acetylcholine Receptors nih.govnih.gov | Targeting these receptors can lead to treatments for neurological disorders and other conditions. |

| Enzymes | Topoisomerase II mdpi.com | Inhibition of such enzymes is a common strategy in cancer therapy. |

| Transporters | Dopamine (B1211576) Transporter (DAT), Serotonin (B10506) Transporter (SERT) nih.gov | Modulation of these transporters is important for treating psychiatric disorders. |

Ligand-Protein Binding Mode Prediction

Information regarding the prediction of binding modes between Piperazine, 1-(ethoxyacetyl)-4-ethyl- and specific protein targets is not available in the current scientific literature. General computational approaches for similar piperazine-containing compounds often involve docking the ligand into the active site of a target protein to predict its binding orientation and key interactions. nih.govresearchgate.net These interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic forces with specific amino acid residues within the binding pocket. For instance, studies on other piperazine derivatives have identified crucial interactions with residues such as aspartate in the dopamine D2 receptor. researchgate.net Without dedicated research, the specific binding modes for Piperazine, 1-(ethoxyacetyl)-4-ethyl- remain speculative.

Energetic Contributions to Molecular Recognition

A quantitative analysis of the energetic contributions that govern the molecular recognition of Piperazine, 1-(ethoxyacetyl)-4-ethyl- by a protein target has not been reported. Such studies would typically involve computational methods like free energy perturbation or molecular mechanics with generalized Born and surface area solvation (MM/GBSA) to calculate the binding free energy and to dissect the contributions of different energy components (e.g., van der Waals, electrostatic, solvation energy). This type of analysis is critical for understanding the driving forces behind ligand binding and for optimizing ligand affinity and selectivity.

Pharmacophore Modeling and Ligand-Based Design Principles

There are no published pharmacophore models specifically derived from or for Piperazine, 1-(ethoxyacetyl)-4-ethyl-. Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity. For the broader class of piperazine derivatives, pharmacophore models have been developed to guide the design of new ligands with desired activities, such as antagonists for serotonin receptors. nih.gov These models are constructed based on the structures of known active compounds. The absence of biological activity data and a set of active analogues for Piperazine, 1-(ethoxyacetyl)-4-ethyl- precludes the development of a specific pharmacophore model.

Structure Activity Relationship Sar Investigations of Piperazine, 1 Ethoxyacetyl 4 Ethyl and Its Analogues

Influence of the Piperazine (B1678402) Ring System on Molecular Activity

The piperazine ring is a six-membered heterocycle with two opposing nitrogen atoms that is considered a "privileged scaffold" in medicinal chemistry. nih.govmdpi.com This structural motif is integral to numerous biologically active compounds due to its unique physicochemical properties. The two nitrogen atoms can act as hydrogen bond acceptors, and when protonated, as hydrogen bond donors, enhancing interactions with biological macromolecules. researchgate.net This dual nature also improves pharmacokinetic properties, such as aqueous solubility and bioavailability, which are crucial for a molecule's effectiveness. nih.gov

The rigid, chair-like conformation of the piperazine ring provides a stable anchor for substituents, orienting them in specific spatial arrangements necessary for optimal interaction with a target. researchgate.net Structure-activity relationship studies often reveal that the piperazine nucleus is essential for activity. For instance, in some series of compounds, replacing the piperazine ring with other cyclic amines like morpholine, piperidine, or pyrrolidine (B122466) leads to a significant decrease or complete loss of biological activity. nih.gov This highlights that both the structural rigidity and the presence of the two nitrogen atoms are critical for the molecular recognition process. mdpi.com In the context of Piperazine, 1-(ethoxyacetyl)-4-ethyl-, the piperazine core serves as the central scaffold, connecting the functional groups at the N1 and N4 positions and dictating their spatial relationship.

Role of the Ethoxyacetyl Substituent in Ligand-Target Interactions

The 1-(ethoxyacetyl) group is a key functional moiety that significantly influences the compound's interaction with its biological target. This substituent consists of an acetyl group linked to an ethyl ether, presenting several points for potential molecular interactions. The carbonyl oxygen of the acetyl group is a strong hydrogen bond acceptor, a common feature in ligand-receptor binding. researchgate.net Furthermore, the ether oxygen can also participate in hydrogen bonding.

The entire ethoxyacetyl side chain can engage in van der Waals and hydrophobic interactions within a binding pocket. While direct SAR studies on the ethoxyacetyl group in this specific molecule are not extensively documented, research on analogous structures provides insight. For example, in a series of artemisinin (B1665778) derivatives, a compound featuring an N-ethoxycarbonyl-piperazine group was found to be the most active against certain cancer cell lines, indicating that oxygen-containing N-acyl groups can confer potent activity. nih.gov The length, flexibility, and electronic properties of this side chain are critical for correctly positioning the molecule within the binding site and establishing the necessary interactions for a biological response. Glycosylation, which involves complex carbohydrate side chains, can also be essential for ligand binding in some receptors, suggesting that the nature of side chains plays a crucial role in molecular recognition. nih.gov

Impact of the 4-Ethyl Group on Conformational Preferences and Binding Profiles

The size and conformation of the N-alkyl group can be a determining factor for biological activity. Studies on related piperazine-containing compounds have shown that the presence of a small alkyl group at this position is often critical. For instance, the elimination of an N-ethyl or N-isopropyl piperazinyl group in a series of ursolic acid hybrids led to a dramatic reduction in antibacterial activity. nih.gov This suggests that the ethyl group is not merely a placeholder but actively participates in creating a favorable binding conformation. It provides a balance between being large enough to establish productive van der Waals contacts within a receptor pocket, yet small enough to avoid steric clashes that would prevent optimal binding. The substitution at this nitrogen influences the conformational equilibrium of the piperazine ring, which can impact the orientation of the entire molecule at its target site.

Systematic Structural Modifications and Their Effects on Molecular Recognition

To probe the specific contributions of each part of Piperazine, 1-(ethoxyacetyl)-4-ethyl-, medicinal chemists employ systematic structural modifications. By altering one part of the molecule at a time, it is possible to map the pharmacophore and understand the precise requirements for molecular recognition and activity.

The nitrogen atoms at the N1 and N4 positions are primary sites for chemical modification to explore the SAR.

N1 Position (Acyl Side): The N1 nitrogen is acylated with the ethoxyacetyl group. Modifications here typically involve altering the nature of the acyl group. Replacing the ethoxyacetyl moiety with other acyl groups (e.g., benzoyl, different alkylcarbonyls) would directly impact the hydrogen-bonding capacity and hydrophobic interactions at the binding site.

N4 Position (Alkyl Side): The N4 nitrogen bears the ethyl group. This position is critical for tuning selectivity and pharmacokinetic properties. As shown in the table below, modifying the alkyl substituent at this position has been shown in various studies to have a significant effect on potency and off-target activity. For example, increasing the alkyl chain length from methyl to propyl can sometimes enhance metabolic stability and reduce undesirable off-target effects. nih.gov

| Compound Series | N4-Substituent | Observed Effect on Activity/Property | Reference |

|---|---|---|---|

| CXCR4 Antagonists | n-Propyl | Improved metabolic stability and reduced CYP450 2D6 activity compared to butylamine (B146782) analog. | nih.gov |

| Ursolic Acid Hybrids | Ethyl / Isopropyl | Presence was critical; elimination dramatically reduced antibacterial activity. | nih.gov |

| Chalcone Derivatives | Methyl | Significantly improved AChE inhibitory potency compared to unsubstituted (N-H) analogs. | mdpi.com |

Modifications to the ethoxyacetyl side chain can be explored to optimize ligand-target interactions. These alterations can be divided into changes to the ether component and the acetyl component.

Ether Moiety Alterations: Changing the ethyl group of the ether to other alkyl groups (e.g., methyl, propyl, isopropyl) would modulate the steric bulk and lipophilicity of the side chain. Replacing the ether oxygen with a sulfur (thioether) or nitrogen (amine) atom would alter the hydrogen-bonding capability and geometry of the side chain.

Acyl Moiety Alterations: The length of the acyl chain can be varied. For example, changing the acetyl group (CH₃CO) to a propionyl (CH₃CH₂CO) or a cyclopropylcarbonyl group would allow for probing larger or more constrained hydrophobic pockets in the target protein. The introduction of aromatic rings (e.g., a benzoyl group) could introduce potential pi-stacking interactions.

| Modification Type | Example Alteration | Predicted Impact on Interaction |

|---|---|---|

| Ether Moiety | Ethoxy → Methoxy | Reduces steric bulk; may improve fit in a constrained pocket. |

| Ethoxy → Isopropoxy | Increases steric bulk; probes for larger hydrophobic pockets. | |

| Acyl Moiety | Acetyl → Propionyl | Increases lipophilicity and chain length; explores larger binding areas. |

| Acetyl → Cyclopropylcarbonyl | Introduces conformational rigidity; may improve binding affinity by reducing entropic penalty. |

Varying the N4-ethyl group is a common strategy to fine-tune a compound's activity, selectivity, and pharmacokinetic profile. The goal is to find the optimal size, shape, and lipophilicity for the substituent that best complements the binding site.

Replacing the ethyl group with a smaller methyl group would reduce steric hindrance but also lower lipophilicity. mdpi.com Conversely, substituting it with larger alkyl groups like n-propyl or isopropyl would increase lipophilicity and could lead to stronger hydrophobic interactions, provided they fit within the binding pocket. nih.govnih.gov However, excessively bulky groups could introduce steric clashes, leading to a decrease in affinity. The choice of the alkyl group can also influence metabolic stability, with certain groups being more or less susceptible to enzymatic degradation. For instance, in one study, an N-propyl piperazine analog showed improved metabolic stability over related compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling stands as a important computational tool in modern drug discovery, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For "Piperazine, 1-(ethoxyacetyl)-4-ethyl-" and its analogues, QSAR studies can provide predictive insights, guiding the synthesis of novel derivatives with potentially enhanced activity. These models are built upon the principle that the biological activity of a compound is a function of its physicochemical and structural properties.

A hypothetical QSAR study on a series of analogues of "Piperazine, 1-(ethoxyacetyl)-4-ethyl-" could be initiated by generating a dataset of compounds with variations at the ethyl group on the N4-position and modifications to the ethoxyacetyl group on the N1-position. The biological activity of these compounds, for instance, their inhibitory concentration (IC50) against a specific biological target, would be experimentally determined and then converted to a logarithmic scale (pIC50) for the QSAR analysis.

The next step involves calculating a wide array of molecular descriptors for each analogue. These descriptors quantify different aspects of the molecular structure and can be broadly categorized as electronic, steric, hydrophobic, and topological.

Key Molecular Descriptors in Piperazine QSAR Models:

Electronic Descriptors: These describe the electronic properties of the molecule. For piperazine derivatives, descriptors such as the highest occupied molecular orbital (HOMO) energy, lowest unoccupied molecular orbital (LUMO) energy, and dipole moment can be crucial. For example, a study on aryl alkanol piperazine derivatives identified HOMO energy as a key descriptor influencing noradrenaline (NA) reuptake inhibition. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule. Molar refractivity (MR) and molecular weight (MW) are common steric descriptors. The size of the substituent on the N4-piperazine nitrogen can significantly impact binding affinity.

Hydrophobic Descriptors: The lipophilicity of a compound, often quantified by the logarithm of the partition coefficient (logP), is critical for its pharmacokinetic and pharmacodynamic properties.

Topological Descriptors: These are numerical values that describe the atomic connectivity in a molecule. Indices like the Balaban J index and Kier & Hall connectivity indices have been used in QSAR studies of various heterocyclic compounds.

Once the descriptors are calculated, a mathematical model is developed using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms. An illustrative, hypothetical QSAR equation for a series of "Piperazine, 1-(ethoxyacetyl)-4-ethyl-" analogues might look like this:

pIC50 = 0.75 * logP - 0.23 * MW + 0.54 * (HOMO-LUMO gap) + 1.28

This equation suggests that an increase in lipophilicity (logP) and a larger HOMO-LUMO gap (indicating lower reactivity) would lead to higher biological activity, while an increase in molecular weight would be detrimental.

To illustrate the application of QSAR, consider the following hypothetical data for a series of analogues of "Piperazine, 1-(ethoxyacetyl)-4-ethyl-":

| Compound | N4-Substituent | pIC50 (Experimental) | logP | Molecular Weight (MW) | HOMO-LUMO Gap (eV) | pIC50 (Predicted) |

| 1 | -CH2CH3 | 6.5 | 2.1 | 228.3 | 5.8 | 6.45 |

| 2 | -CH3 | 6.2 | 1.8 | 214.3 | 5.9 | 6.22 |

| 3 | -CH2CH2CH3 | 6.8 | 2.6 | 242.3 | 5.7 | 6.78 |

| 4 | -H | 5.9 | 1.3 | 200.2 | 6.0 | 5.89 |

| 5 | -Cyclopropyl | 7.1 | 2.4 | 240.3 | 5.9 | 7.03 |

The predictive power of a QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a test set of compounds that were not used in the model development. A robust and validated QSAR model can then be used to predict the biological activity of novel, yet-to-be-synthesized analogues of "Piperazine, 1-(ethoxyacetyl)-4-ethyl-". This in silico screening helps to prioritize the synthesis of compounds with the highest predicted potency, thereby saving time and resources in the drug discovery process.

Molecular Interaction Studies and Mechanistic Insights of Piperazine, 1 Ethoxyacetyl 4 Ethyl

In Vitro Biochemical Assays for Investigating Molecular Target Engagement (excluding cellular/organismal effects)

Detailed in vitro biochemical assay data specifically for "Piperazine, 1-(ethoxyacetyl)-4-ethyl-" is not extensively available in the public domain. However, research on analogous piperazine-containing compounds provides a framework for the types of assays likely employed to determine molecular target engagement. For instance, studies on various piperazine (B1678402) derivatives utilize radioligand binding assays to assess affinity for specific receptors. These assays typically involve incubating the compound with membranes from cells expressing the target receptor (e.g., serotonin (B10506) or sigma receptors) in the presence of a radiolabeled ligand known to bind to that receptor. The ability of the test compound to displace the radioligand is then measured, providing an indication of its binding affinity.

Furthermore, enzyme inhibition assays are commonly used to evaluate the effect of piperazine derivatives on specific enzyme activities. These assays measure the rate of an enzymatic reaction in the presence and absence of the compound. For example, in studies of piperazine-based inhibitors of serotonin reuptake, assays would measure the uptake of radiolabeled serotonin into synaptosomes or cells expressing the serotonin transporter (SERT).

Analysis of Ligand-Receptor Binding Affinities and Kinetics (e.g., Kᵢ, Kᴅ, kₒₙ, kₒբբ)

Specific binding affinity and kinetic data for "Piperazine, 1-(ethoxyacetyl)-4-ethyl-" are not readily found in published literature. For related piperazine compounds, binding affinities are often determined through competitive radioligand binding assays and expressed as the inhibition constant (Kᵢ). For example, a series of 6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones were identified as potent 5-HT1A/1B/1D receptor antagonists. nih.gov Similarly, certain piperidine/piperazine-based compounds have demonstrated nanomolar affinity for the sigma-1 receptor (S1R), with Kᵢ values ranging from 3.2 to 434 nM. nih.gov

The dissociation constant (Kᴅ), which reflects the equilibrium between the ligand and the receptor, along with the association (kₒₙ) and dissociation (kₒբբ) rate constants, provide a more detailed understanding of the binding kinetics. These parameters are typically determined using techniques such as surface plasmon resonance (SPR) or kinetic radioligand binding assays. While this level of detail is crucial for understanding the dynamic interaction of a ligand with its receptor, such specific kinetic data for "Piperazine, 1-(ethoxyacetyl)-4-ethyl-" is not currently available.

Interactive Data Table: Illustrative Binding Affinities of Related Piperazine Compounds

| Compound Class | Target Receptor | Kᵢ (nM) |

| Piperidine/piperazine-based | Sigma-1 Receptor (S1R) | 3.2 - 434 |

| 6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones | 5-HT1A/1B/1D Receptors | Potent Antagonism |

| N4-imidoethyl derivatives of 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine | 5-HT1A Receptor | Moderate to High |

Note: This table is for illustrative purposes and shows data for related compounds, not "Piperazine, 1-(ethoxyacetyl)-4-ethyl-".

Enzymatic Inhibition Profile and Mechanistic Characterization (e.g., competitive, non-competitive inhibition)

The enzymatic inhibition profile of "Piperazine, 1-(ethoxyacetyl)-4-ethyl-" has not been specifically detailed in scientific literature. For structurally related compounds, enzymatic inhibition is a key aspect of their mechanism of action. For instance, certain piperazine derivatives act as serotonin reuptake inhibitors. nih.gov The mechanism of such inhibition (e.g., competitive, non-competitive, or uncompetitive) is typically elucidated through enzyme kinetic studies. These studies involve measuring the initial reaction rates at various substrate and inhibitor concentrations. The data is then plotted using methods like the Lineweaver-Burk plot to determine the mode of inhibition. For example, a competitive inhibitor would increase the apparent Kₘ (Michaelis constant) without affecting the Vₘₐₓ (maximum reaction velocity).

Allosteric Modulation Studies (if applicable to related compounds)

There is no direct evidence to suggest that "Piperazine, 1-(ethoxyacetyl)-4-ethyl-" functions as an allosteric modulator. However, the concept of allosteric modulation is relevant within the broader class of compounds acting on G protein-coupled receptors (GPCRs), which are common targets for piperazine-containing drugs. mdpi.com Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site. mdpi.com This can lead to a change in the receptor's conformation, thereby modulating the binding or efficacy of the endogenous ligand. mdpi.com For example, allosteric modulators of dopamine (B1211576) D₂ receptors have been investigated as potential treatments for neurological and psychiatric disorders. mdpi.com While this highlights a potential mechanism for related compounds, specific allosteric modulation studies involving "Piperazine, 1-(ethoxyacetyl)-4-ethyl-" have not been reported.

Molecular Basis of Selectivity against Specific Targets

The molecular basis for the selectivity of "Piperazine, 1-(ethoxyacetyl)-4-ethyl-" for any specific biological target is not documented. For piperazine derivatives in general, selectivity is determined by the specific three-dimensional structure of the compound and how it complements the binding pocket of the target protein. Factors such as the nature and substitution pattern of the aromatic rings, the length and flexibility of the linker chain, and the basicity of the piperazine nitrogen atoms all play a crucial role in determining binding affinity and selectivity. nih.govnih.gov For example, in a study of sigma receptor ligands, the basic amino moiety was found to be a key determinant of affinity and selectivity for the S1R subtype over the S2R subtype. nih.gov Computational modeling and molecular docking studies are often employed to understand these structure-activity relationships and to rationalize the observed selectivity. nih.gov

Derivatization and Rational Design Strategies for Piperazine, 1 Ethoxyacetyl 4 Ethyl Analogues

Design of Next-Generation Piperazine (B1678402) Derivatives Based on SAR Findings

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. nih.govresearchgate.net For a hypothetical research program on "Piperazine, 1-(ethoxyacetyl)-4-ethyl-", once an initial biological activity was confirmed, SAR exploration would systematically modify the three main components of the molecule: the N-ethyl group, the piperazine core, and the ethoxyacetyl group.

Table 1: Hypothetical SAR Exploration Points for Piperazine, 1-(ethoxyacetyl)-4-ethyl-

| Molecular Fragment | Potential Modifications | Rationale |

|---|---|---|

| N-ethyl group | Vary alkyl chain length (methyl, propyl, butyl); introduce branching (isopropyl); substitute with cyclic groups (cyclopropyl, cyclobutyl); replace with aryl or benzyl (B1604629) groups. | To probe the size and nature of the binding pocket. Small alkyl groups might explore hydrophobic interactions, while larger or aromatic groups could interact with different sub-pockets. |

| Piperazine Core | See Section 7.2 on Scaffold Hopping. | To alter physicochemical properties (e.g., pKa, solubility, lipophilicity) and explore different vector orientations for substituents. nih.gov |

| Ethoxyacetyl group | Modify the acyl portion (e.g., change chain length, introduce unsaturation or aromaticity); alter the ether linkage (e.g., vary alkyl group, replace with thioether or amine). | To optimize interactions with hydrogen bond donors/acceptors and explore hydrophobic regions near the binding site. |

The findings from these systematic modifications would be compiled into an SAR table, guiding the rational design of next-generation compounds with improved potency, selectivity, or pharmacokinetic properties.

Scaffold Hopping and Bioisosteric Replacements to Optimize Molecular Interactions

Scaffold hopping and bioisosteric replacement are advanced strategies used to discover novel chemotypes with similar biological activity but potentially improved properties, such as enhanced potency, reduced off-target effects, or novel intellectual property. enamine.netnih.govcambridgemedchemconsulting.com

Scaffold Hopping: This involves replacing the central piperazine ring with a structurally different core that maintains the essential 3D orientation of the key interacting groups (the ethyl and ethoxyacetyl moieties).

Bioisosteric Replacements: This strategy involves substituting specific functional groups with others that have similar physical or chemical properties. For the piperazine core, this could involve replacing it with constrained diamines to improve selectivity or reduce metabolic liabilities. nih.gov

Table 2: Potential Scaffold Hops and Bioisosteres for the Piperazine Core

| Strategy | Replacement Example | Potential Advantage |

|---|---|---|

| Scaffold Hop | Diazabicycloalkanes (e.g., 2,5-diazabicyclo[2.2.1]heptane) | Introduces conformational rigidity, potentially improving binding affinity and selectivity. nih.gov |

| Scaffold Hop | Homopiperazine (1,4-diazepane) | Increases flexibility and distance between the N-substituents, which may be beneficial for certain targets. nih.gov |

| Bioisosteric Replacement | Spiro-diamines | Can improve physicochemical properties and lead to novel chemical space. baranlab.org |

| Bioisosteric Replacement | Aminopiperidines | Alters the basicity (pKa) and hydrogen bonding capacity of the core structure. |

These approaches are critical for optimizing molecular interactions with a biological target and overcoming liabilities of an initial lead compound.

Strategies for Enhancing Ligand Efficiency and Molecular Recognition

Ligand efficiency (LE) is a metric used to assess the binding energy per atom of a molecule, prioritizing smaller, more efficient binders during lead optimization. Strategies to enhance LE and molecular recognition often focus on creating more specific and energetically favorable interactions.

For analogues of "Piperazine, 1-(ethoxyacetyl)-4-ethyl-", this would involve:

Introducing Conformational Constraint: Replacing flexible elements, like the ethyl group, with rigid structures (e.g., cyclopropyl) can lock the molecule into a bioactive conformation, reducing the entropic penalty of binding.

Optimizing Hydrogen Bonds: Modifying the ethoxyacetyl group to form stronger or additional hydrogen bonds with the target protein can significantly improve affinity and specificity.

Exploiting Hydrophobic Pockets: Systematically extending or modifying alkyl groups to optimally fill hydrophobic pockets in the binding site can enhance binding affinity.

Improving molecular recognition involves designing compounds that have a high degree of complementarity in shape and electronic properties to the target's binding site, leading to higher selectivity against other proteins.

Development of Probes for Target Validation Studies

Chemical probes are indispensable tools for validating the role of a specific protein in a biological process. nih.gov Developing a probe from a lead compound like an analogue of "Piperazine, 1-(ethoxyacetyl)-4-ethyl-" would require synthesizing derivatives with specific functionalities.

Table 3: Types of Chemical Probes and Required Modifications

| Probe Type | Modification | Application |

|---|---|---|

| Affinity Probe | Addition of a reactive group (e.g., photo-affinity label) or a tag (e.g., biotin). | Used to pull down the target protein from cell lysates for identification (target deconvolution). |

| Fluorescent Probe | Conjugation to a fluorophore (e.g., fluorescein, rhodamine). | Allows for visualization of the target protein's location within cells via microscopy. |

| Radiolabeled Probe | Incorporation of a radioactive isotope (e.g., ³H, ¹⁴C, ¹⁸F). | Used in binding assays to quantify target engagement or for in vivo imaging techniques like Positron Emission Tomography (PET). nih.gov |

The key challenge in probe development is to introduce these modifications without significantly diminishing the compound's affinity and selectivity for its target. A "negative control" probe, a structurally similar but inactive compound, is also typically synthesized to ensure that the observed biological effects are due to on-target activity.

Analytical Method Development for Piperazine, 1 Ethoxyacetyl 4 Ethyl in Research Matrices

Development of Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are the cornerstone for separating and quantifying Piperazine (B1678402), 1-(ethoxyacetyl)-4-ethyl- from its starting materials, by-products, and potential degradants. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) depends on the compound's physicochemical properties, such as volatility, thermal stability, and the presence of a chromophore.

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. While the direct analysis of Piperazine, 1-(ethoxyacetyl)-4-ethyl- by GC-MS might be possible, its polarity and molecular weight could lead to poor peak shape and thermal degradation. Derivatization is often employed for similar compounds to improve their volatility and chromatographic behavior. nih.gov

Method Development Strategy:

Column Selection: A mid-polarity capillary column, such as a DB-17 (50% phenyl-methylpolysiloxane), has been shown to be effective for the separation of substituted piperazines. ekb.egqascf.com

Temperature Program: A temperature gradient starting from a lower temperature (e.g., 100-150 °C) and ramping up to a higher temperature (e.g., 250-280 °C) would be necessary to elute the compound and any related impurities.

Injection and Detection: Split or splitless injection can be used depending on the sample concentration. The mass spectrometer would be operated in electron ionization (EI) mode to generate a characteristic fragmentation pattern for identification.

Proposed GC-MS Method Parameters:

| Parameter | Proposed Condition |

| Column | DB-17 (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Oven Program | Initial temp 150 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Injector Temp | 250 °C |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-400 |

Spectrophotometric and Spectrofluorometric Assays for Detection

Spectrophotometric and spectrofluorometric methods can be developed for the rapid quantification of Piperazine, 1-(ethoxyacetyl)-4-ethyl-, particularly for in-process control during synthesis where high accuracy may not be as critical as speed.

These methods typically rely on a chemical reaction that produces a colored or fluorescent product. For piperazine and its derivatives, several such methods have been reported. For instance, a reaction with phenothiazine (B1677639) and N-bromosuccinimide produces a colored product with an absorption maximum at 595 nm. nih.gov Another approach involves the formation of an enamine by reacting with acetaldehyde (B116499), which then interacts with a chromogenic reagent like 3,5-dibromo-2-methyl-p-benzoquinone to form a colored product. ekb.eg

Development of such an assay for Piperazine, 1-(ethoxyacetyl)-4-ethyl- would involve:

Selection of a suitable chromogenic or fluorogenic reagent that reacts specifically with the secondary amine of the piperazine ring.

Optimization of reaction conditions such as pH, temperature, reaction time, and reagent concentration to ensure complete and reproducible color or fluorescence development.

Determination of the absorption or emission maximum of the resulting product for maximum sensitivity.

Validation of Analytical Methods (e.g., linearity, accuracy, precision)

Method validation is a critical step to ensure that the developed analytical procedures are suitable for their intended purpose. The validation should be performed according to established guidelines (e.g., ICH Q2(R1)).

Key Validation Parameters:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A linear relationship should be established across a range of concentrations.

Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels (repeatability, intermediate precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Hypothetical Validation Data for a Proposed HPLC Method:

| Validation Parameter | Acceptance Criteria | Hypothetical Result for Piperazine, 1-(ethoxyacetyl)-4-ethyl- |

| Linearity (r²) | ≥ 0.998 | 0.9995 |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |

| Precision (RSD%) | ≤ 2.0% | 0.8% (Repeatability), 1.5% (Intermediate Precision) |

| LOD | - | 0.05 µg/mL |

| LOQ | - | 0.15 µg/mL |

| Robustness | RSD ≤ 5.0% | Passed for minor changes in flow rate and column temperature |

Applications in Synthetic Yield Determination and Reaction Monitoring

The developed and validated analytical methods are instrumental in the synthesis of Piperazine, 1-(ethoxyacetyl)-4-ethyl-.

Reaction Monitoring: A rapid HPLC or GC-MS method can be used to monitor the progress of the synthesis reaction. By taking aliquots from the reaction mixture at different time points, the disappearance of starting materials (e.g., N-ethylpiperazine and ethoxyacetyl chloride) and the formation of the product can be tracked. This allows for the determination of the reaction endpoint and helps in optimizing reaction conditions such as temperature, time, and catalyst loading.

Synthetic Yield Determination: After the reaction is complete and the product is isolated and purified, a quantitative analytical method (typically a validated HPLC method with a reference standard) is used to determine the purity of the isolated solid. The final yield of the synthesis is then calculated based on the mass and purity of the product. For example, if 10.0 grams of product are isolated with a purity of 98.5% as determined by HPLC, the actual yield of pure Piperazine, 1-(ethoxyacetyl)-4-ethyl- is 9.85 grams. This accurate determination of yield is essential for evaluating the efficiency of the synthetic route.

Future Research Directions and Unexplored Avenues for Piperazine, 1 Ethoxyacetyl 4 Ethyl

Integration with Advanced High-Throughput Screening Technologies

The piperazine (B1678402) core is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in vast chemical libraries. Future research could strategically integrate Piperazine, 1-(ethoxyacetyl)-4-ethyl- into high-throughput screening (HTS) campaigns to uncover novel biological activities. The compound's structure is amenable to the design of focused libraries where the ethoxyacetyl and ethyl groups are systematically varied.

Advanced HTS methodologies, such as quantitative HTS (qHTS), could be employed to generate comprehensive concentration-response profiles for the compound and its analogues against a multitude of biological targets simultaneously. rsc.org This approach moves beyond simple active/inactive assignments to provide rich pharmacological data, elucidating structure-activity relationships directly from the primary screen. rsc.org A key avenue would be to screen libraries based on this scaffold against target classes where piperazine derivatives have already shown promise, such as G-protein coupled receptors (GPCRs) or specific enzyme families. researchgate.net

Table 1: Potential High-Throughput Screening Applications

| Screening Technology | Potential Target Class | Objective of the Screen | Rationale |

|---|---|---|---|

| Quantitative High-Throughput Screening (qHTS) | Kinase Panels | Identify selective kinase inhibitors | The N-acylpiperazine motif can be optimized for interaction with ATP-binding sites. |

| Phenotypic Screening | Cancer Cell Lines | Discover compounds with novel anti-proliferative mechanisms | Unbiased screening can reveal unexpected activities of the scaffold. |

| Fragment-Based Screening | Protein-Protein Interactions (PPIs) | Identify core fragments that disrupt specific PPIs | The piperazine core can serve as a starting point for developing more potent inhibitors. |

Application in Supramolecular Chemistry and Materials Science

The molecular architecture of Piperazine, 1-(ethoxyacetyl)-4-ethyl- offers intriguing possibilities for supramolecular chemistry and the rational design of new materials. The presence of a hydrogen bond acceptor (the amide carbonyl oxygen) and the potential for the piperazine ring to engage in non-covalent interactions makes it a candidate for constructing ordered assemblies.

Future research could explore the self-assembly of this molecule into higher-order structures. nih.gov Crystallographic studies could reveal how intermolecular interactions, such as C-H···O hydrogen bonds, guide the formation of supramolecular architectures. rsc.org Furthermore, the tertiary amines of the piperazine ring can act as ligands for metal ions, opening the door to the synthesis of novel coordination polymers and metal-organic frameworks (MOFs). rsc.orgacs.orgnih.gov By coordinating with various metal centers, it may be possible to create materials with tailored porosity, catalytic activity, or dynamic properties. acs.orgnih.gov

Table 2: Unexplored Avenues in Materials Science

| Material Type | Key Molecular Feature | Potential Application | Proposed Research |

|---|---|---|---|

| Organic Co-crystals | Amide carbonyl (H-bond acceptor) | Modulation of physicochemical properties | Co-crystallization with various H-bond donors to create novel solid forms. |

| Coordination Polymers | Piperazine nitrogen atoms (ligands) | Gas storage, catalysis | Synthesis and characterization of polymers with transition metals. acs.orgnih.gov |

| Stimuli-Responsive Gels | Amphiphilic character | Drug delivery, smart materials | Investigation of gelation properties in response to pH, temperature, or guest molecules. |

Exploration of Stereoselective Synthesis and Chiral Recognition

Introducing chirality into the Piperazine, 1-(ethoxyacetyl)-4-ethyl- scaffold would unlock a vast area of research in stereoselective chemistry. The piperazine ring itself is achiral, but substitution can create stereogenic centers. Future synthetic efforts could focus on developing enantioselective routes to chiral analogues of this compound. This could involve asymmetric synthesis strategies starting from chiral precursors or the use of chiral catalysts. acs.orgslideshare.net

Once synthesized, these chiral derivatives could be investigated as catalysts or ligands in asymmetric reactions. acs.org The rigid conformation of the piperazine ring, combined with chiral substituents, could provide the necessary steric and electronic environment for inducing enantioselectivity in a variety of chemical transformations. acs.org Additionally, these chiral molecules could be explored for their ability to act as chiral selectors in separation science or as agents for chiral recognition, where they would selectively bind to one enantiomer of a racemic mixture. rsc.org

Theoretical Studies on Novel Reactivity and Transformation Pathways

Computational and theoretical chemistry provide powerful tools to predict and understand the behavior of molecules, offering insights that can guide experimental work. For Piperazine, 1-(ethoxyacetyl)-4-ethyl-, theoretical studies could illuminate its fundamental properties and predict novel reaction pathways.

Future research could employ Density Functional Theory (DFT) calculations to investigate the molecule's conformational landscape, electronic structure, and reactivity. Such studies can predict the most likely sites for electrophilic or nucleophilic attack, guiding the development of new synthetic transformations. rsc.org Furthermore, computational modeling can be used to explore potential reaction mechanisms, such as pathways for oxidation, reduction, or ring-opening reactions under various conditions. rsc.org These theoretical investigations would provide a foundational understanding of the molecule's chemical behavior, accelerating the discovery of new applications.

Role in Mechanistic Probes for Biological Systems (at the molecular level)

The piperazine scaffold is a common feature in biologically active molecules, suggesting that Piperazine, 1-(ethoxyacetyl)-4-ethyl- could be chemically modified to serve as a mechanistic probe for studying biological systems. researchgate.netwikipedia.org Its structure can be strategically altered to incorporate reporter groups, such as fluorophores or photoaffinity labels, without drastically altering its core physicochemical properties.

An unexplored avenue is the development of fluorescent probes based on this scaffold. For instance, coupling a coumarin (B35378) or other fluorophore to the piperazine ring could yield probes for detecting specific ions or biomolecules in living cells. acs.orgnih.gov Another promising direction is the synthesis of isotopically labeled versions (e.g., with ¹³C or ¹⁵N) of the molecule. These labeled compounds could be used in NMR-based studies to track their metabolism or to characterize their binding interactions with biological macromolecules at an atomic level, providing crucial insights into their mechanism of action. Saturated N-alkyl heterocycles are prevalent in small-molecule biological probes, and methods for their selective functionalization are key to expanding their utility. mdpi.com

Q & A

Q. How can researchers optimize the synthesis of piperazine derivatives like 1-(ethoxyacetyl)-4-ethylpiperazine?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or acylation reactions. For example:

- Step 1 : React 4-ethylpiperazine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to introduce the ethoxyacetyl group .